3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(16-3-1-4-18(11-16)23-8-2-7-20-23)21-17-5-9-22(13-17)12-15-6-10-25-14-15/h1-4,6-8,10-11,14,17H,5,9,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPCZVPLHZZVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the thiophene and pyrrolidine rings. The final step involves the coupling of these intermediates to form the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its versatility also makes it valuable in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Differences:
- Alkoxy Chain Length : Compounds A–D feature alkoxy groups (butoxy, 2-methylpropoxy, pentyloxy, hexyloxy) at the 4-position of the phenyl ring. Increasing chain length enhances lipophilicity (e.g., logP values rise from ~3.5 for butoxy to ~5.2 for hexyloxy) but may reduce aqueous solubility.
- Stereochemistry : All compounds retain an (S)-configured hydroxy-phenylpropan-2-yl group, suggesting stereospecific interactions with chiral targets.
Imidazolyl Benzamide from
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (Compound E)
- Structural Features : Replaces pyrazole with imidazole and introduces a urea-containing ethyl side chain.
- Imidazole’s basic nitrogen may improve solubility at physiological pH compared to pyrazole.
- Activity : Reported as a kinase inhibitor with IC₅₀ values in the low micromolar range for specific isoforms .
Fluorinated Benzothiazolylidene Benzamide from
3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (Compound F)
- Structural Features : Incorporates a dioxopyrrolidinyl group and a difluorinated benzothiazole ring.
- Electron-Withdrawing Effects : Fluorine atoms and the benzothiazole system increase electrophilicity, which may enhance interactions with electron-rich binding sites.
- Bioavailability : The rigid benzothiazole scaffold improves metabolic stability but reduces solubility (predicted logP >4.5) .
Comparative Analysis Table
Research Findings and Implications
- Target Compound: The combination of pyrazole and thiophene may balance lipophilicity and solubility, making it suitable for central nervous system (CNS) targets.
- Alkoxy Analogues (A–D) : Longer chains improve potency but require formulation optimization to address solubility limitations .
- Imidazolyl Derivative (E) : Demonstrates the importance of urea groups in enhancing selectivity, though imidazole’s basicity may limit blood-brain barrier penetration .
- Fluorinated Benzothiazole (F) : Highlights the trade-off between metabolic stability and solubility, necessitating structural modifications for in vivo efficacy .
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide represents a class of pyrazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. The structure features a pyrazole ring, a thiophene moiety, and a pyrrolidine group, which contribute to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They have been shown to inhibit key oncogenic pathways, particularly targeting mutated BRAF(V600E) and other kinases involved in cancer progression. A study reported that certain pyrazole derivatives effectively inhibited cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that compounds with similar structures reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) .
Antibacterial and Antifungal Activity
Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. The compound was evaluated against various pathogens, showing moderate to high efficacy in inhibiting microbial growth. For instance, its antifungal activity was tested against phytopathogenic fungi, indicating potential applications in agricultural settings .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Impact |
|---|---|
| Pyrazole Ring | Essential for antitumor activity |
| Thiophene Moiety | Enhances lipophilicity and cellular permeability |
| Pyrrolidine Group | Contributes to receptor binding affinity |
Case Study 1: Antitumor Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit BRAF(V600E). The results showed that modifications at the thiophene position significantly enhanced inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar compounds. The study utilized LPS-stimulated macrophages to assess NO production. The results indicated that compounds with a thiophene substituent exhibited superior inhibition compared to those without, suggesting that this moiety plays a crucial role in modulating inflammatory responses .
Q & A
Q. What are the recommended synthetic routes for 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step coupling of heterocyclic precursors. Key steps include:
-
Amide bond formation : Reacting 3-(1H-pyrazol-1-yl)benzoic acid derivatives with pyrrolidine intermediates (e.g., 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine) using coupling reagents like EDCI/HOBt in anhydrous DMF or THF .
-
Heterocyclic assembly : Thiophene and pyrazole rings are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
-
Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal solvent, temperature, and catalyst combinations. For example, cesium carbonate and copper(I) bromide enhance coupling efficiency in polar aprotic solvents .
Table 1 : Example Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Amide Coupling EDCI, HOBt, DMF, 25°C, 24h 65–75 ≥95% Thiophene Substitution Cs2CO3, CuBr, DMSO, 35°C, 48h 50–60 ≥90%
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer :
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (CDCl3 or DMSO-d6) to verify proton environments and carbon frameworks. Key peaks include pyrazole C-H (~7.5–8.5 ppm) and thiophene S-C-H (~6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) with <5 ppm error .
- Purity Analysis :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity ≥95% .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, incubation times, and buffer pH) to isolate variables. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Dose-Response Analysis : Generate IC50 curves with ≥8 data points to account for non-linear effects. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to validate reproducibility .
- Target Engagement Studies : Employ biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinases or GPCRs) .
Q. How can computational methods aid in understanding the compound’s mechanism of action?
- Methodological Answer :
-
Molecular Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP pockets). Focus on hydrogen bonding with pyrazole-N and hydrophobic interactions with the thiophene group .
-
Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for covalent modifications (e.g., Michael addition) at the benzamide carbonyl .
-
Machine Learning : Train models on structural analogs to predict off-target effects or ADMET properties .
Table 2 : Example Docking Scores for Proposed Targets
Target Protein Docking Score (kcal/mol) Key Interactions Kinase X -9.2 Pyrazole-N–Lys45, Thiophene–Phe80 GPCR Y -7.8 Benzamide–Asp112, Pyrrolidine–Trp203
Q. What experimental designs are recommended for studying the compound’s metabolic stability and toxicity?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at pyrrolidine) using MS/MS fragmentation .
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells with 24–72h exposure. Compare IC50 values to therapeutic indexes from primary assays .
- Reactive Oxygen Species (ROS) Assays : Quantify oxidative stress in Jurkat cells to assess mitochondrial toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
